![molecular formula C23H18N4O3S2 B2640278 N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide CAS No. 1226446-66-7](/img/no-structure.png)

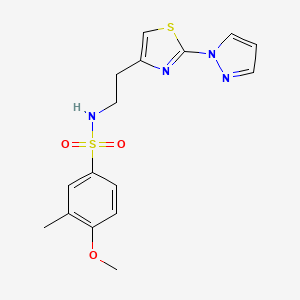

N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The CAS Number for this compound is 1226446-66-7.

Molecular Structure Analysis

The molecular formula of “N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide” is C21H22N2O5S2 . Its average mass is 446.540 Da and its monoisotopic mass is 446.097015 Da .Physical And Chemical Properties Analysis

The linear formula of “N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide” is C15H17NO3S . Its molecular weight is 291.372 .科学的研究の応用

Antimicrobial Activity

The synthesized derivatives of N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide were evaluated for their antimicrobial activity. Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . This suggests potential applications in combating microbial infections.

Anticancer Properties

Cancer remains a significant global health challenge. Compounds d6 and d7 from the same derivative series exhibited notable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These compounds could serve as leads for rational drug design in breast cancer treatment .

Anti-Inflammatory Potential

While not directly studied for this compound, the thiazole nucleus (a structural component of N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide) has been associated with anti-inflammatory properties . Further exploration could reveal its potential in modulating inflammatory responses.

Molecular Docking Studies

Computational molecular docking studies were conducted to understand the binding mode of active compounds within specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings highlight their suitability as lead compounds for drug design .

Structure-Activity Relationship (SAR) Investigations

Exploring the relationship between the chemical structure and biological activity is crucial. Conformational analysis and understanding the physicochemical properties of N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide can provide insights into its SAR . Such investigations guide further optimization for desired effects.

Potential Drug Design

Given its antimicrobial and anticancer properties, N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide derivatives hold promise as starting points for rational drug design. Researchers can explore modifications to enhance efficacy, minimize toxicity, and improve pharmacokinetic profiles.

Safety And Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with N-(4-aminophenyl)-4-methoxybenzamide, followed by the reaction of the resulting intermediate with 4-(3,4-dimethylphenyl)-1,3-oxazole-2-amine.", "Starting Materials": [ "4-methoxybenzenesulfonyl chloride", "N-(4-aminophenyl)-4-methoxybenzamide", "4-(3,4-dimethylphenyl)-1,3-oxazole-2-amine" ], "Reaction": [ "Step 1: Reaction of 4-methoxybenzenesulfonyl chloride with N-(4-aminophenyl)-4-methoxybenzamide in the presence of a base such as triethylamine or pyridine to form N-(4-methoxybenzenesulfonyl)-N-(4-aminophenyl)-4-methoxybenzamide intermediate.", "Step 2: Reaction of the intermediate from step 1 with 4-(3,4-dimethylphenyl)-1,3-oxazole-2-amine in the presence of a base such as potassium carbonate or sodium hydride to form the final product N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide." ] } | |

CAS番号 |

1226446-66-7 |

製品名 |

N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide |

分子式 |

C23H18N4O3S2 |

分子量 |

462.54 |

IUPAC名 |

3-(3-methylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H18N4O3S2/c1-14-4-3-5-16(12-14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-30-19)15-6-8-17(31-2)9-7-15/h3-12H,13H2,1-2H3 |

InChIキー |

RDWBJQWRWQVRQR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2640195.png)

![1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2640197.png)

![Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2640201.png)

![2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2640207.png)

![3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2640209.png)

![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2640214.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoate](/img/structure/B2640216.png)

![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B2640217.png)